4,5-Dibromo-2-fluoroaniline
Overview
Description
4,5-Dibromo-2-fluoroaniline is a useful research compound. Its molecular formula is C6H4Br2FN and its molecular weight is 268.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
4,5-Dibromo-2-fluoroaniline and its derivatives have been studied for their crystal and molecular structures. In a study on a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, classical intra- and intermolecular hydrogen bonds, along with dispersive halogen···halogen interactions, were observed in the crystal structure, offering insights into the structural dynamics of such compounds (Betz, 2015).
Metabolomics and Toxicity Assessment
Studies on similar fluoroaniline compounds have utilized high-resolution nuclear magnetic resonance (NMR) spectroscopy to assess the metabolomic impact and potential toxicity. For instance, the metabolic responses of earthworms exposed to various fluoroanilines were investigated, identifying potential biomarkers of xenobiotic toxicity (Bundy et al., 2002).
Bioactivation and Metabolism
Research into the bioactivation of fluoroanilines has revealed insights into their metabolic pathways. A study focused on the metabolism and bioactivation of 4-fluoroaniline showed that cytochrome P-450 dependent monooxygenation leads to the formation of reactive benzoquinoneimines, highlighting the metabolic fate of such compounds (Rietjens & Vervoort, 1991).
Synthesis and Chemical Reactions
The synthesis of related fluoroaniline derivatives, such as 2-fluoro-4-bromobiphenyl, is crucial for manufacturing various pharmaceuticals. A practical synthesis method for this compound, an intermediate in the production of flurbiprofen, has been developed, demonstrating the significance of these compounds in industrial chemistry (Qiu et al., 2009).
Electronic and Conductive Properties
Fluoroaniline compounds are also explored for their electronic properties, especially in the context of conducting polymers. A study on mono-, di-, and tri-fluoroanilines investigated their electrical and structural properties, suggesting their potential use as monomers for conducting polymers (BeigiHossein, 2012).
Biological Applications
On the biological front, fluoroaniline derivatives have been synthesized for potential use in anticancer and antiviral therapies. For example, derivatives of 5-fluoroaniline have been explored as "cytosine replacement" analogs of deoxycytidine, underlining their potential in medicinal chemistry (Wang et al., 2000).
Optical Applications
In optical applications, 2- and 4-fluoroanilines have been studied for their UV-blocking properties in hydrophilic ophthalmic lenses, indicating their potential use in eye-care products (Park, Lee, & Sung, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2,6-dibromo-4-fluoroaniline have been employed in the asymmetric synthesis of prostaglandin d2 receptor antagonists . Therefore, it’s plausible that 4,5-Dibromo-2-fluoroaniline may also interact with similar targets.
Mode of Action
The presence of bromine and fluorine atoms in ortho and para positions to the amine group respectively, could potentially influence its interaction with target molecules .
Biochemical Pathways
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that they may participate in a variety of biochemical reactions .
Result of Action
Related compounds have been used in the synthesis of bioactive molecules, suggesting potential biological activity .
Action Environment
It’s known that the carbon-fluorine bond is one of the strongest bonds in nature, which makes fluoroaromatics recalcitrant to chemical and biological degradation, and easily accumulating in water and soil .
Properties
IUPAC Name |
4,5-dibromo-2-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLXPHMFANBUEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304443 | |
Record name | 4,5-Dibromo-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000578-14-2 | |
Record name | 4,5-Dibromo-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromo-2-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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